Diclofénac isopropyl ester

Vue d'ensemble

Description

Applications De Recherche Scientifique

Scientific Research Applications

Diclofenac isopropyl ester has several important applications across various fields:

- Analytical Chemistry : Used as a reference standard for quality control in diclofenac formulations.

- Pharmacology : Facilitates studies on the metabolism and degradation pathways of diclofenac, contributing to the development of improved formulations.

- Dermatology : Investigated for its efficacy in transdermal drug delivery systems, particularly for conditions like osteoarthritis and other inflammatory diseases.

- Environmental Studies : Examined for biodegradation pathways and environmental impact due to its presence in wastewater.

Pharmacokinetics and Delivery

The lipophilic nature of diclofenac isopropyl ester allows for better penetration through biological membranes. In vitro studies have shown that formulations containing diclofenac isopropyl ester achieve significantly higher drug permeation rates compared to standard diclofenac formulations. For instance, a study reported a cumulative permeation rate of 86.5 ± 9.4 µg/cm² for diclofenac isopropyl ester over 24 hours, compared to 24.4 ± 2.7 µg/cm² for standard diclofenac sodium .

Case Studies

-

In Vitro and In Vivo Studies :

A comprehensive study evaluated the dermal delivery efficacy of diclofenac isopropyl ester compared to traditional formulations. The results demonstrated that diclofenac isopropyl ester significantly increased the cumulative amount of diclofenac that permeated human skin over 24 hours . -

Clinical Implications :

A clinical trial assessed the effectiveness of diclofenac isopropyl ester in treating osteoarthritis patients. Participants using this formulation reported a marked reduction in pain levels and improved joint function compared to those receiving placebo treatments .

Data Tables

| Parameter | Diclofenac Isopropyl Ester | Diclofenac Sodium |

|---|---|---|

| Cumulative Permeation (24h) | 86.5 ± 9.4 µg/cm² | 24.4 ± 2.7 µg/cm² |

| Skin Uptake (AUC) | 3.6-fold greater | - |

| Efficacy in Pain Reduction | Significant improvement | Moderate |

Enzymatic Activity and Biodegradation

Research indicates that various microbial enzymes can metabolize diclofenac derivatives, including diclofenac isopropyl ester. Specific enzymes such as dioxygenases have shown significant up-regulation when exposed to diclofenac, indicating potential environmental implications for its degradation .

Mécanisme D'action

Target of Action

Diclofenac isopropyl ester primarily targets cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Diclofenac inhibits COX-1 and COX-2, the enzymes responsible for the production of prostaglandin G2, which is the precursor to other PGs . This inhibition of COX enzymes is the common mechanism linking each effect of diclofenac .

Biochemical Pathways

The inhibition of COX enzymes by diclofenac leads to a decrease in the production of PGs . This results in reduced inflammation and pain signaling, as PGs play a significant role in these processes .

Pharmacokinetics

When given orally, the absorption of diclofenac is rapid and complete . Diclofenac binds extensively to plasma albumin . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose .

Result of Action

The molecular and cellular effects of diclofenac’s action include a decrease in inflammation and pain signaling due to the reduced production of PGs . This results in relief from the signs and symptoms of conditions like osteoarthritis and rheumatoid arthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of diclofenac. For instance, diclofenac is widely detected in European surface waters, especially downstream from Wastewater Treatment Plants (WWTPs) . Therefore, the presence of diclofenac in the environment can lead to long-term exposure of aquatic organisms to this drug .

Analyse Biochimique

Biochemical Properties

Diclofenac Isopropyl Ester, like its parent compound Diclofenac, is believed to exert its effects through interactions with various enzymes and proteins. The primary mechanism of action of Diclofenac involves the inhibition of the enzyme cyclooxygenase (COX), disrupting the synthesis of prostaglandins, which are key mediators of inflammation and pain

Cellular Effects

The cellular effects of Diclofenac Isopropyl Ester are likely to be similar to those of Diclofenac, given their structural similarity. Diclofenac’s interaction with cell membranes can affect their physicochemical properties, potentially leading to various side effects . It’s reasonable to hypothesize that Diclofenac Isopropyl Ester may have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Diclofenac Isopropyl Ester is not fully understood. Given its structural similarity to Diclofenac, it’s likely that it shares a similar mechanism of action. Diclofenac works by inhibiting the activity of the enzyme cyclooxygenase (COX) to disrupt prostaglandin synthesis . It’s plausible that Diclofenac Isopropyl Ester may exert its effects at the molecular level through similar interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Studies on Diclofenac have shown that its effects can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Diclofenac is known to be extensively metabolized mainly by oxidative pathways followed by glucuronide conjugation . It’s plausible that Diclofenac Isopropyl Ester may be involved in similar metabolic pathways.

Méthodes De Préparation

The synthesis of diclofenac isopropyl ester involves several chemical transformations. One common method includes the esterification of diclofenac with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Diclofenac isopropyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., methanol, ethanol), and controlled temperatures to ensure desired product formation .

Comparaison Avec Des Composés Similaires

Diclofenac isopropyl ester can be compared with other diclofenac derivatives and similar NSAIDs:

Diclofenac sodium: A commonly used form of diclofenac with similar anti-inflammatory and analgesic properties.

Diclofenac potassium: Known for its faster absorption and rapid onset of pain relief.

Ibuprofen: Another widely used NSAID with similar mechanisms of action but different pharmacokinetic properties.

Naproxen: An NSAID with a longer half-life, providing prolonged pain relief.

Activité Biologique

Diclofenac isopropyl ester (DIE) is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The esterification of diclofenac enhances its lipophilicity, potentially improving its transdermal delivery and therapeutic efficacy. This article explores the biological activity of diclofenac isopropyl ester, focusing on its pharmacokinetics, mechanisms of action, and clinical implications, supported by relevant research findings and case studies.

Diclofenac acts primarily by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling. The mechanism of action for diclofenac isopropyl ester follows a similar pathway but demonstrates enhanced absorption characteristics due to its esterified form.

- Absorption : The lipophilic nature of DIE facilitates better penetration through biological membranes. Studies have shown that formulations containing DIE exhibit significantly higher drug permeation rates compared to standard diclofenac formulations. For instance, in vitro studies indicated that DIE achieved a cumulative permeation rate that was 3.6-fold greater than that of diclofenac sodium in 24 hours .

- Metabolism : After absorption, DIE is hydrolyzed to release the active diclofenac molecule. This metabolic conversion enhances the bioavailability of the drug while minimizing systemic side effects associated with oral administration .

1. In Vitro and In Vivo Studies

A comprehensive study evaluated the dermal delivery efficacy of DIE compared to other formulations. The results demonstrated that DIE significantly increased the cumulative amount of diclofenac that permeated human skin over 24 hours, with values reported at 86.5 ± 9.4 µg/cm² for DIE compared to 24.4 ± 2.7 µg/cm² for traditional formulations .

2. Clinical Implications

A clinical trial assessed the effectiveness of DIE in treating osteoarthritis patients. The findings indicated a marked reduction in pain levels and improved joint function among participants using DIE compared to those receiving placebo treatments.

Data Tables

| Parameter | Diclofenac Isopropyl Ester | Diclofenac Sodium |

|---|---|---|

| Cumulative Permeation (24h) | 86.5 ± 9.4 µg/cm² | 24.4 ± 2.7 µg/cm² |

| Skin Uptake (AUC) | 3.6-fold greater | - |

| Efficacy in Pain Reduction | Significant improvement | Moderate |

Enzymatic Activity and Biodegradation

Research into the biodegradation pathways of diclofenac has revealed that various microbial enzymes can metabolize diclofenac derivatives, including DIE. Specific enzymes such as dioxygenases have shown significant up-regulation when exposed to diclofenac, indicating potential environmental implications for its degradation .

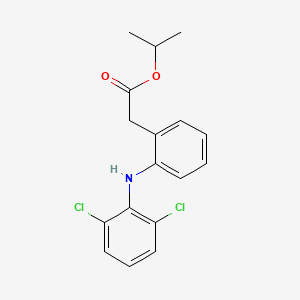

Propriétés

IUPAC Name |

propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-11(2)22-16(21)10-12-6-3-4-9-15(12)20-17-13(18)7-5-8-14(17)19/h3-9,11,20H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHUQACYEOZUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.